3,3-Diméthylpipéridin-4-one

Vue d'ensemble

Description

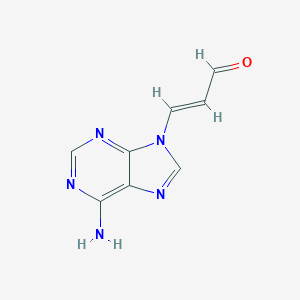

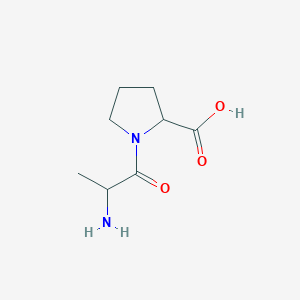

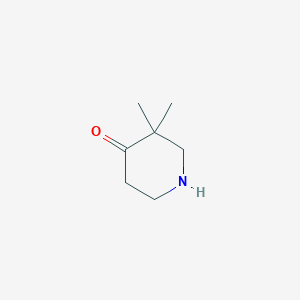

3,3-Dimethylpiperidin-4-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3-Dimethylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent anti-Parkinson

La 3,3-Diméthylpipéridin-4-one a été étudiée pour son potentiel en tant qu'agent anti-Parkinson . Le composé a été synthétisé et analysé à l'aide de plusieurs méthodes spectroscopiques, telles que la RMN, la spectrométrie de masse et les études spectrales FT-IR . Le potentiel de ce composé en tant qu'agent anti-Parkinson a été largement évalué dans l'étude .

Agent anticancéreux pulmonaire

Ce composé a également été étudié pour son potentiel en tant qu'agent anticancéreux pulmonaire . L'étude a porté sur une évaluation approfondie du potentiel du composé à cet égard .

Agent anti-infectieux humain

Une autre application potentielle de la this compound est en tant qu'agent anti-infectieux humain . Le composé a été synthétisé et son potentiel en tant qu'agent anti-infectieux humain a été largement évalué .

Agent antioxydant

La this compound a été synthétisée et étudiée pour son potentiel en tant qu'agent antioxydant . Le composé a été synthétisé par une réaction de condensation de Mannich monotope . Le potentiel antioxydant du composé a été déterminé à l'aide de la méthode d'essai au DDPH

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 3,3-dimethylpiperidin-4-one, are known to have a wide range of biological activities .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological effects

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by 3,3-Dimethylpiperidin-4-one require further investigation .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, but the specific effects of 3,3-Dimethylpiperidin-4-one require further investigation .

Orientations Futures

Propriétés

IUPAC Name |

3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624241 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-82-9 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

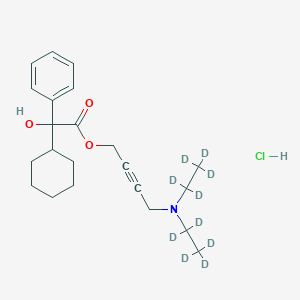

Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?

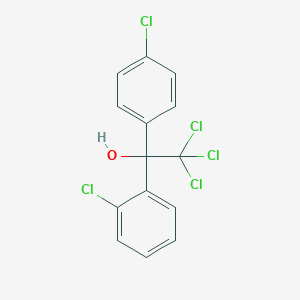

A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []

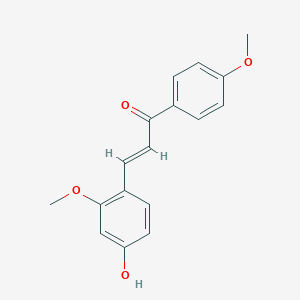

Q2: How does the structure of 3,3-Dimethylpiperidin-4-one derivatives relate to their potential biological activity?

A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.

Q3: What computational chemistry techniques have been employed to study 3,3-Dimethylpiperidin-4-one derivatives?

A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.